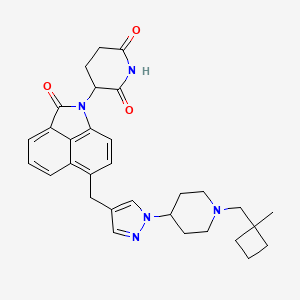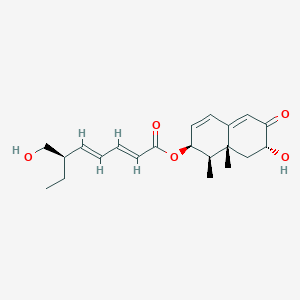
Dendryphiellin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dendryphiellin D is a compound extracted from the plant pathogenic fungus Septoria rudbeckiae, which is found on the halophyte Karelinia caspia. This compound has garnered attention due to its significant biological activities, particularly its ability to reduce nitric oxide production .
Métodos De Preparación
Dendryphiellin D is typically extracted from cultures of the fungus Septoria rudbeckiae. The preparation involves cultivating the fungus under specific conditions that promote the production of secondary metabolites, including this compound . The extraction process usually involves solvent extraction followed by purification techniques such as chromatography to isolate the compound.
Análisis De Reacciones Químicas
Dendryphiellin D undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dendryphiellin D has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology and medicine, it is investigated for its potential anti-inflammatory and antimicrobial properties. The compound’s ability to inhibit nitric oxide production makes it a candidate for research in treating conditions associated with excessive nitric oxide levels . Additionally, this compound is explored for its potential use in industrial applications, such as the development of new antimicrobial agents .
Mecanismo De Acción
The primary mechanism by which Dendryphiellin D exerts its effects is through the inhibition of nitric oxide production. Nitric oxide is a signaling molecule involved in various physiological processes, including inflammation and immune response. By inhibiting nitric oxide production, this compound can potentially reduce inflammation and modulate immune responses . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with enzymes responsible for nitric oxide synthesis .
Comparación Con Compuestos Similares
Dendryphiellin D is part of a family of compounds produced by marine fungi, including Dendryphiellin A, B, C, and E. These compounds share similar structural features but differ in their specific biological activities and chemical properties . For example, Dendryphiellin A and B have been studied for their antimicrobial properties, while Dendryphiellin C and E have shown potential anti-inflammatory effects . The uniqueness of this compound lies in its potent inhibition of nitric oxide production, which sets it apart from other related compounds .
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2,7,8-tetrahydronaphthalen-2-yl] (2E,4E,6R)-6-(hydroxymethyl)octa-2,4-dienoate |
InChI |
InChI=1S/C21H28O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-11,14-15,18-19,22,24H,4,12-13H2,1-3H3/b7-5+,8-6+/t14-,15+,18+,19-,21+/m0/s1 |
Clave InChI |
JOCONTUXRSUXQU-JBTCAVAYSA-N |
SMILES isomérico |
CC[C@@H](CO)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)O |
SMILES canónico |
CCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


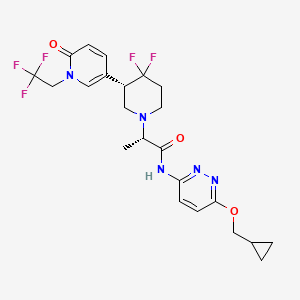

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
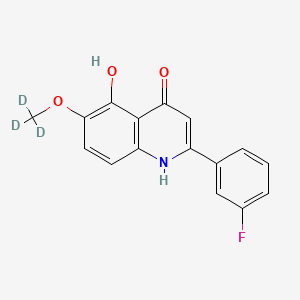
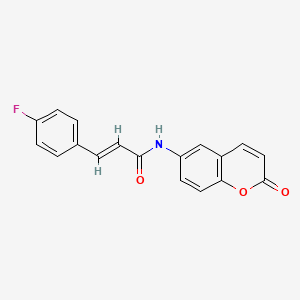
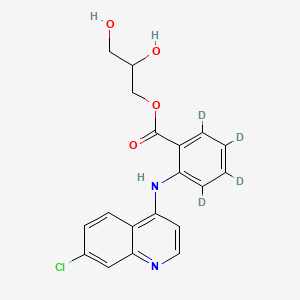
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
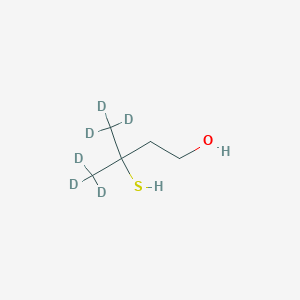
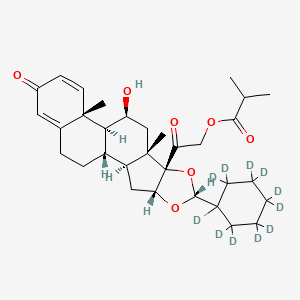
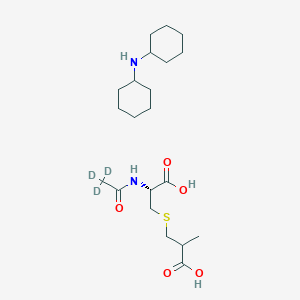
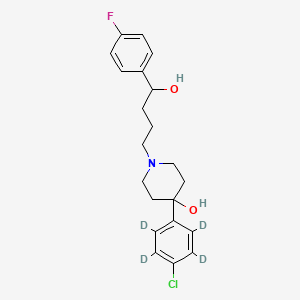
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)

